molecular formula C10H14N2O3 B2815295 2-(2,4-Dimethoxyphenyl)acetohydrazide CAS No. 428508-01-4

2-(2,4-Dimethoxyphenyl)acetohydrazide

Cat. No.: B2815295
CAS No.: 428508-01-4
M. Wt: 210.233
InChI Key: ZIQDOYGGMLNUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2,4-Dimethoxyphenyl)acetohydrazide” is a chemical compound with the molecular formula C10H14N2O3 . It has a molecular weight of 210.23 .


Molecular Structure Analysis

The molecule contains a total of 45 bonds. There are 25 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 N hydrazine, and 2 ethers (aromatic) .


Physical and Chemical Properties Analysis

The compound is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may be harmful if swallowed, in contact with skin, or if inhaled. Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of 2-(2,4-Dimethoxyphenyl)acetohydrazide are currently unknown . This compound is a derivative of indole, a heterocyclic aromatic organic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which could potentially make them useful in the development of new therapeutic agents .

Mode of Action

Given its structural similarity to other indole derivatives, it may interact with its targets in a similar manner . Indole derivatives are known to interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and covalent bonding .

Biochemical Pathways

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

The impact of these properties on the compound’s bioavailability is also unknown .

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives, this compound may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . These factors may include temperature, pH, and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

It is known that the compound is involved in the synthesis of novel N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives, which have been found to inhibit bacterial RNA polymerase . This suggests that 2-(2,4-Dimethoxyphenyl)acetohydrazide may interact with enzymes and other biomolecules in a way that influences biochemical reactions.

Cellular Effects

Given its role in the synthesis of compounds that inhibit bacterial RNA polymerase , it is possible that this compound may influence cell function by affecting gene expression and cellular metabolism.

Molecular Mechanism

Given its role in the synthesis of compounds that inhibit bacterial RNA polymerase , it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

2-(2,4-dimethoxyphenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-10(13)12-11)9(6-8)15-2/h3-4,6H,5,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQDOYGGMLNUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)NN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.